molecular formula C10H8BrNO B1276337 6-Bromo-4-methylquinolin-2-ol CAS No. 89446-19-5

6-Bromo-4-methylquinolin-2-ol

Cat. No. B1276337
CAS RN: 89446-19-5
M. Wt: 238.08 g/mol
InChI Key: NOQMJGOVUYZKIA-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinolin-2-ol is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The presence of a bromine atom at the 6th position and a methyl group at the 4th position on the quinoline ring system is characteristic of this compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 6-bromoquinoline derivatives can be achieved through various methods. One approach is the Friedländer synthesis, which involves the condensation of 5-bromo-2-aminobenzaldehyde with enolizable ketones to afford bidentate and tridentate 6-bromoquinoline derivatives . Another method is the Knorr synthesis, which includes a condensation between β-keto esters and 4-bromoaniline followed by cyclization to form 6-bromoquinolin-2(1H)-one . Additionally, the synthesis of 6-bromomethylquinazoline derivatives, which are structurally related to 6-bromoquinolines, can be performed through a process involving 2-amino-5-methylbenzoic acid, followed by bromination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system with specific unit cell parameters . This provides insight into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's chemical behavior.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, 6-bromoquinoline can be dimerized with Ni(0) to form biquinolines or treated under Sonogashira conditions to afford 6-alkynyl derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the outcome of reactions such as nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline derivatives are influenced by their molecular structure. The presence of bromine and other substituents can impact properties such as solubility, melting point, and reactivity. For instance, the crystal packing of a 6-bromoquinazoline derivative was found to be stabilized by hydrogen bonds and π-stacking interactions, which can affect its solubility and melting point . Additionally, the optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, can be of interest for applications in materials science .

Scientific Research Applications

Synthesis and Chemical Transformations

6-Bromo-4-methylquinolin-2-ol serves as a starting material in various chemical syntheses. For instance, Wlodarczyk et al. (2011) described its use in the Knorr synthesis, emphasizing its role in the preparation of 6-bromo-2-chloro-4-methylquinoline, a compound of interest in infectious disease research (Wlodarczyk et al., 2011). Additionally, Wang et al. (2015) highlighted its significance in the synthesis of bromo-4-iodoquinoline, an important intermediate for biologically active compounds (Wang et al., 2015).

Biological Applications

6-Bromo-4-methylquinolin-2-ol and its derivatives have been explored for various biological applications. Arshad et al. (2022) studied the antibacterial properties of 6-Bromoquinolin-4-ol derivatives against ESBL producing Escherichia coli and MRSA, showcasing its potential in antimicrobial research (Arshad et al., 2022). Furthermore, Mabeta et al. (2009) evaluated the antiangiogenic effects of related compounds, providing insights into their potential therapeutic applications (Mabeta et al., 2009).

Chemistry and Mechanistic Insights

The compound has been instrumental in elucidating chemical mechanisms and reactions. Acheson and Flowerday (1975) used a 13C tracer study to understand the mechanism of formation of azepines from 2-methyl-quinolines, where 6-bromo-derivatives played a key role (Acheson & Flowerday, 1975).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQMJGOVUYZKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422519
Record name 6-Bromo-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylquinolin-2-ol

CAS RN

89446-19-5
Record name 6-Bromo-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutyramide and 6 ml concentrated sulfuric acid was stirred and heated to 95°-100° C. (H2O bath) for 11/2 hours. The resulting solution was poured onto an ice/H2O mixture to yield a white crystalline product. The crystals were collected and taken up in 200 ml absolute ethanol. The volume was reduced to 150 ml followed by chilling; crystals were isolated (0.71 g 25.6%), mp 292°-299° C. Anal. Calcd. for C10H8BrNO: C, 50.45; H, 3.39; N, 5.88; Br, 33.56. Found: C, 50.28; H, 3.44; N, 5.83; Br, 33.68. A TLC of the product on silica showed Rf 0.18 with ethyl acetate eluent.
Quantity
3 g
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Reaction Step One
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6 mL
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reactant
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ice H2O
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Synthesis routes and methods II

Procedure details

A solution of 50.0 g (195 mmol) of N-(4-bromophenyl)-3-oxobutyramide in 217 mL of concentrated sulfuric acid was heated to 120° C. for 1 hour. After cooling to RT, the reaction solution was added to 1.5 L of ice water, stirred for 30 minutes, and the precipitate formed was filtered and washed with 4 L of water. Subsequently it was dried at 35° C. in the circulating air dryer until a constant weight was achieved. Yield: 24.0 g (52% of theoretical); C10H8BrNO (M=238.081); calc.: molpeak (M+H)+: 238/240 (Br); found: molpeak (M+H)+: 238/240 (Br); HPLC-MS: 4.8 minutes (method B).
Quantity
50 g
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reactant
Reaction Step One
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217 mL
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[Compound]
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ice water
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1.5 L
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reactant
Reaction Step Two

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